Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of both difluoro and fluorophenyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate are currently unknown . This compound is primarily used for research purposes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, exposure to certain conditions might affect the compound’s stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate can be synthesized through the esterification of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the acid and ethanol in a specific molar ratio and heating the mixture under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Hydrolysis: The primary products are 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a fluorophenyl group.
Ethyl difluoroacetate: Lacks the fluorophenyl group, making it less complex.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group, used in different applications.
Uniqueness
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is unique due to the combination of difluoro and fluorophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high stability and binding affinity.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXVLRFWKBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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